molecular formula C15H18F3N3O3 B5589994 N-[(3R*,4R*)-3-hydroxy-1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]isonicotinamide

N-[(3R*,4R*)-3-hydroxy-1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]isonicotinamide

Cat. No.: B5589994
M. Wt: 345.32 g/mol
InChI Key: FIICNUZGOGUVRV-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3R*,4R*)-3-hydroxy-1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]isonicotinamide, also known as TFB-TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the brain, and are crucial for maintaining proper synaptic function. TFB-TBOA has been used extensively in scientific research to study the role of EAATs in various neurological disorders and to develop potential therapeutic interventions.

Scientific Research Applications

Chemical Synthesis and Structural Studies

Research has explored the synthesis of compounds related to N-[(3R*,4R*)-3-hydroxy-1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]isonicotinamide for potential biological applications. For example, studies on the synthesis and evaluation of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones as inhibitors of estrogen biosynthesis indicate the utility of piperidine derivatives in targeting specific biochemical pathways (Hartmann & Batzl, 1986). Additionally, the synthesis and structural study of N-(8-isopropyl-nortropan-3-α-yl)-2-methoxy-4-amino-5-chlorobenzamide highlight the complex structural analyses undertaken to understand the properties of these compounds (Cabezas et al., 1988).

Biological Activity

Research into the biological activity of compounds structurally related to this compound is expansive. For instance, studies on the inhibition of pyruvate dehydrogenase kinase by secondary amides of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid demonstrate the pursuit of targeted therapeutic actions for metabolic disorders (Aicher et al., 2000).

Molecular Dynamics and Quantum Chemical Studies

Quantum chemical and molecular dynamic simulation studies provide insights into the inhibition efficiencies of piperidine derivatives on the corrosion of iron, suggesting potential applications in materials science (Kaya et al., 2016). Such studies elucidate the interaction between chemical compounds and metal surfaces, offering a basis for the development of corrosion inhibitors.

Pharmacokinetics and Metabolism

The metabolism, excretion, and pharmacokinetics of related compounds are crucial for understanding their behavior in biological systems. Research on the disposition of dipeptidyl peptidase IV inhibitors in rats, dogs, and humans after oral administration provides valuable information on the pharmacokinetic profiles of these compounds, which is essential for drug development processes (Sharma et al., 2012).

Properties

IUPAC Name

N-[(3R,4R)-3-hydroxy-1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N3O3/c16-15(17,18)5-1-13(23)21-8-4-11(12(22)9-21)20-14(24)10-2-6-19-7-3-10/h2-3,6-7,11-12,22H,1,4-5,8-9H2,(H,20,24)/t11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIICNUZGOGUVRV-VXGBXAGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1NC(=O)C2=CC=NC=C2)O)C(=O)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1NC(=O)C2=CC=NC=C2)O)C(=O)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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